molecular formula C31H27F3N4O4 B14925702 2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B14925702
M. Wt: 576.6 g/mol
InChI Key: ALDSNWDTIKFQEE-UHFFFAOYSA-N
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Description

2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the starting materials .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C31H27F3N4O4

Molecular Weight

576.6 g/mol

IUPAC Name

2-[3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C31H27F3N4O4/c1-18-28(20-11-13-23(39-2)25(15-20)41-4)37-38(29(18)21-12-14-24(40-3)26(16-21)42-5)30-35-22(19-9-7-6-8-10-19)17-27(36-30)31(32,33)34/h6-17H,1-5H3

InChI Key

ALDSNWDTIKFQEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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